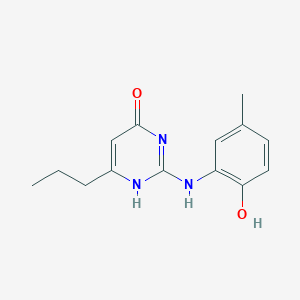
2-(2-hydroxy-5-methylanilino)-6-propyl-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-hydroxy-5-methylanilino)-6-propyl-1H-pyrimidin-4-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring substituted with a hydroxyaniline group and a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-5-methylanilino)-6-propyl-1H-pyrimidin-4-one typically involves the condensation of 2-hydroxy-5-methylaniline with a suitable pyrimidine precursor under controlled conditions. One common method involves the reaction of 2-hydroxy-5-methylaniline with 6-propyl-2,4-dichloropyrimidine in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to streamline the production and ensure consistency in the quality of the final product.
化学反应分析
Types of Reactions
2-(2-hydroxy-5-methylanilino)-6-propyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced forms of the compound.
科学研究应用
2-(2-hydroxy-5-methylanilino)-6-propyl-1H-pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-hydroxy-5-methylanilino)-6-propyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The hydroxyaniline group may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The pyrimidine ring can also interact with nucleic acids or proteins, affecting various biological pathways.
相似化合物的比较
Similar Compounds
2-hydroxy-5-methylaniline: A precursor in the synthesis of the target compound.
6-propyl-2,4-dichloropyrimidine: Another precursor used in the synthetic route.
2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: A compound with a similar pyrimidine structure but different substituents.
Uniqueness
2-(2-hydroxy-5-methylanilino)-6-propyl-1H-pyrimidin-4-one is unique due to its specific combination of functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activity set it apart from other similar compounds.
属性
IUPAC Name |
2-(2-hydroxy-5-methylanilino)-6-propyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-4-10-8-13(19)17-14(15-10)16-11-7-9(2)5-6-12(11)18/h5-8,18H,3-4H2,1-2H3,(H2,15,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWAMAMKRPHBIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N=C(N1)NC2=C(C=CC(=C2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)N=C(N1)NC2=C(C=CC(=C2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

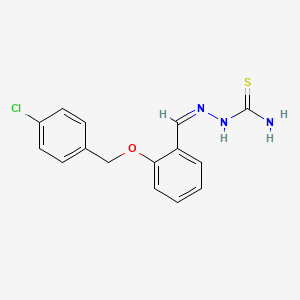

![5-[(E)-[3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-yl]iminomethyl]-2-methoxyphenol](/img/structure/B7749030.png)
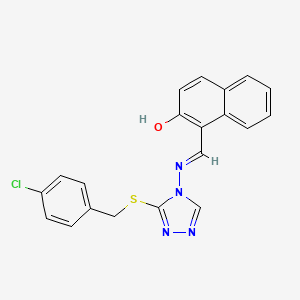

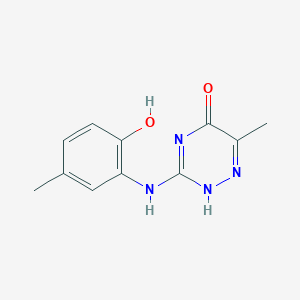
![3-[2-(1H-benzimidazol-2-yl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B7749045.png)
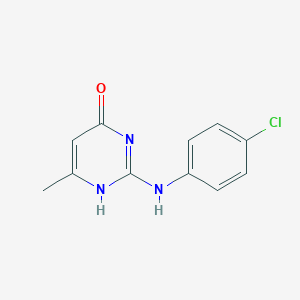


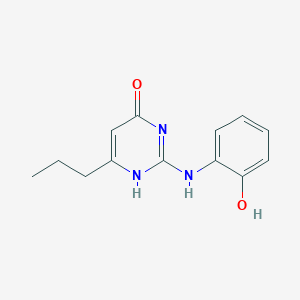
![[4-[(Z)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] 4-chlorobenzoate](/img/structure/B7749101.png)
![2-methoxy-4-[(E)-N-(3-sulfanyl-4H-1,2,4-triazol-4-yl)carboximidoyl]phenyl 4-chlorobenzoate](/img/structure/B7749107.png)
